molecular formula C17H15NO3S B12890173 Benzaldehyde, 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]- CAS No. 103789-62-4

Benzaldehyde, 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]-

Cat. No.: B12890173
CAS No.: 103789-62-4
M. Wt: 313.4 g/mol
InChI Key: WNUKRMQRSOJFAZ-UHFFFAOYSA-N
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Description

4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzaldehyde is a complex organic compound that features a benzaldehyde group linked to an oxazole ring, which is further substituted with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 5-methyl-2-(thiophen-2-yl)oxazole with 4-hydroxybenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzoic acid.

    Reduction: 4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzyl alcohol.

    Substitution: 4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)-2-nitrobenzaldehyde (in the case of nitration).

Scientific Research Applications

4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxazole and thiophene rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzaldehyde is unique due to its combination of a benzaldehyde group with an oxazole and thiophene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.

Biological Activity

Benzaldehyde, 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]- (CAS Number: 103789-62-4) is an organic compound that exhibits various biological activities. This article reviews its pharmacological properties, including antibacterial, antifungal, and potential anticancer effects, supported by recent research findings and case studies.

PropertyDetails
Molecular FormulaC17H15NO3S
Molecular Weight313.37 g/mol
AppearanceWhite to light yellow solid
Storage ConditionsRoom temperature
SensitivityIrritant

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of benzaldehyde derivatives. For instance, benzaldehyde has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus anthracis. The mechanism of action is thought to involve disruption of the bacterial cell membrane and coagulation of cytosolic components, leading to cell death .

In a comparative study, benzaldehyde was found to reduce the minimum inhibitory concentration (MIC) of standard antibiotics such as norfloxacin and imipenem, indicating its potential as an antibiotic modulator .

Antifungal Activity

Benzaldehyde derivatives have also demonstrated antifungal activity. A study investigating the effects of various benzaldehyde compounds on fungal pathogens reported significant inhibition of growth in species such as Candida albicans. The antifungal mechanism is believed to involve the alteration of cell membrane integrity .

Anticancer Potential

Emerging research suggests that benzaldehyde derivatives may possess anticancer properties. For example, compounds containing oxazole moieties have been synthesized and evaluated for their cytotoxic effects on cancer cell lines. These studies indicate that certain derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Case Studies

  • Benzaldehyde as an Antibiotic Modulator :
    • In a study assessing its role in enhancing antibiotic efficacy, benzaldehyde was shown to significantly lower the MIC against resistant strains of bacteria. This suggests a potential application in treating infections caused by multidrug-resistant organisms .
  • Cytotoxic Effects on Cancer Cells :
    • Research involving benzaldehyde derivatives with oxazole structures revealed promising results in inhibiting the proliferation of cancer cells. The study indicated that these compounds could serve as lead candidates for further development in cancer therapy .

Properties

CAS No.

103789-62-4

Molecular Formula

C17H15NO3S

Molecular Weight

313.4 g/mol

IUPAC Name

4-[2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)ethoxy]benzaldehyde

InChI

InChI=1S/C17H15NO3S/c1-12-15(18-17(21-12)16-3-2-10-22-16)8-9-20-14-6-4-13(11-19)5-7-14/h2-7,10-11H,8-9H2,1H3

InChI Key

WNUKRMQRSOJFAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CS2)CCOC3=CC=C(C=C3)C=O

Origin of Product

United States

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